3-Cinnamylpentane-2,4-dione

Beschreibung

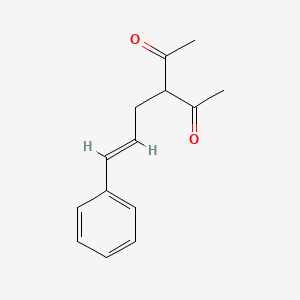

3-Cinnamylpentane-2,4-dione (systematic name: 3-[(E)-3-phenylprop-2-en-1-yl]pentane-2,4-dione) is a β-diketone derivative featuring a cinnamyl (3-phenylallyl) substituent at the 3-position of the pentane-2,4-dione backbone. The pentane-2,4-dione core is characterized by two ketone groups at positions 2 and 4, enabling keto-enol tautomerism and chelation with metal ions.

Eigenschaften

IUPAC Name |

3-[(E)-3-phenylprop-2-enyl]pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-11(15)14(12(2)16)10-6-9-13-7-4-3-5-8-13/h3-9,14H,10H2,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEPOVPAPVUGAJ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC=CC1=CC=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C(C/C=C/C1=CC=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Cinnamylpentane-2,4-dione can be synthesized through the reaction of acetylacetone with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetone under reflux conditions. The general procedure involves dissolving acetylacetone in anhydrous acetone, adding potassium carbonate, and then slowly adding cinnamyl bromide. The reaction mixture is refluxed overnight, and the product is purified by column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis involving diketones and allyl or cinnamyl halides can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of large-scale reactors and purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cinnamylpentane-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone groups to alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the alpha positions of the diketone groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Cinnamylpentane-2,4-dione features a diketone structure with a cinnamyl group, which enhances its reactivity and biological properties. The compound is characterized by two carbonyl groups that contribute to its interactions in various chemical processes. Its structural similarities to other diketones suggest a broad spectrum of applications.

Chemistry

- Ligand in Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes. It has been used in synthesizing copper(II) complexes, demonstrating its role as a Knoevenagel condensate ligand .

- Building Block in Organic Synthesis : this compound serves as a versatile building block for the synthesis of various organic compounds. Its reactivity allows for the development of new synthetic pathways in organic chemistry.

Biology

- Biological Activity : The derivatives of this compound are under investigation for their potential biological activities. Studies have indicated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

- Anticancer Properties : Research has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's unique structure may contribute to its efficacy against cancer cells .

Medicine

- Therapeutic Applications : Ongoing research aims to explore the therapeutic potential of this compound. Its structural similarity to menadione (vitamin K3) suggests possible roles in blood clotting and bone calcification.

- Fluorogenic Probe : Recent studies have developed methods utilizing pentane-2,4-dione as a fluorogenic probe for dipeptidyl peptidase-4 enzyme inhibitor assays. This application demonstrates its utility in pharmaceutical quality control and clinical studies .

Industry

- Synthesis of Fine Chemicals : The compound is employed in the synthesis of various fine chemicals and intermediates. Its unique properties make it suitable for developing new industrial applications.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial effectiveness of this compound against several pathogens. The results indicated significant inhibition rates that suggest its potential as a new antimicrobial agent.

- Cancer Cell Line Proliferation Inhibition : Research focused on the anticancer effects of this compound revealed that it effectively inhibited cell growth in specific cancer lines. Further investigations into its mechanism of action are ongoing.

- Fluorescence-Based Assays : The development of fluorescence-based assays using pentane-2,4-dione has highlighted its potential role in drug discovery and quality control within pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 3-cinnamylpentane-2,4-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, forming complexes with metal ions. This property is particularly useful in coordination chemistry and catalysis. Additionally, its diketone structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The 3-position of pentane-2,4-dione derivatives is highly modifiable, leading to diverse functional properties. Below is a comparative analysis of key analogs:

Key Observations :

Physicochemical and Crystallographic Comparisons

- Crystal Packing: highlights that O–H⋯O and H–H interactions dominate in bis-(β-enamino-pyran-2,4-dione) derivatives, stabilizing crystal lattices .

- Dipole Moments: Polar derivatives like 3-(4-hydroxybenzyl)pentane-2,4-dione exhibit higher dipole moments (e.g., 2a: 5.4 D) compared to nonpolar analogs .

Biologische Aktivität

3-Cinnamylpentane-2,4-dione is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a diketone structure with a cinnamyl group. Its chemical formula is , and it features two carbonyl groups that contribute to its reactivity and biological properties.

1. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases. For instance, treatment with this compound resulted in increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (Bcl-2), indicating its potential role in cancer therapy .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 46.4 |

| A549 | 13.56 |

These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its mechanisms and efficacy .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study 1 : A study on animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.

- Case Study 2 : In vitro studies on human-derived cell lines indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.